Phosphatidylinositol-3,4,5-trisphosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

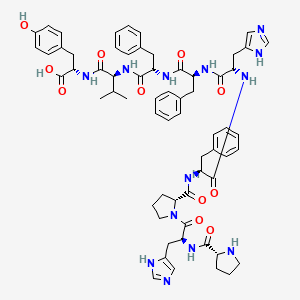

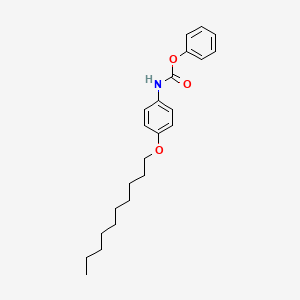

Phosphatidylinositol (3,4,5)-trisphosphate, commonly known as PIP3, is a phospholipid that resides on the plasma membrane. It is produced by the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) by class I phosphoinositide 3-kinases (PI3Ks). PIP3 plays a crucial role in cellular signaling, particularly in the activation of protein kinase B (Akt), which is involved in various cellular processes such as growth, proliferation, and survival .

Preparation Methods

Synthetic Routes and Reaction Conditions

PIP3 is synthesized through the enzymatic phosphorylation of PIP2 by PI3Ks. This reaction occurs at the 3’ position of the inositol ring of PIP2, resulting in the formation of PIP3 . The reaction conditions typically involve the presence of ATP as a phosphate donor and the enzyme PI3K, which catalyzes the transfer of the phosphate group.

Industrial Production Methods

Industrial production of PIP3 is not common due to its specific biological role and the complexity of its synthesis. it can be produced in laboratory settings using recombinant PI3K enzymes and purified PIP2 substrates. The reaction is carried out in a controlled environment to ensure the proper formation of PIP3.

Chemical Reactions Analysis

Types of Reactions

PIP3 primarily undergoes phosphorylation and dephosphorylation reactions. It is phosphorylated from PIP2 by PI3Ks and can be dephosphorylated back to PIP2 by the phosphatase and tensin homolog (PTEN) or to phosphatidylinositol (3,4)-bisphosphate (PIP2) by SH2-containing inositol phosphatases (SHIPs) .

Common Reagents and Conditions

Phosphorylation: ATP and PI3K are required for the phosphorylation of PIP2 to PIP3.

Dephosphorylation: PTEN or SHIPs are used to dephosphorylate PIP3 back to PIP2 or PIP2, respectively.

Major Products Formed

Phosphorylation: PIP3 is formed from PIP2.

Dephosphorylation: PIP2 or PIP2 is formed from PIP3.

Scientific Research Applications

PIP3 has numerous applications in scientific research, particularly in the fields of biology, medicine, and chemistry. Some of its key applications include:

Cell Signaling Studies: PIP3 is a critical component in the PI3K/Akt signaling pathway, which is involved in cell growth, proliferation, and survival.

Neuroscience: PIP3 plays a role in synaptic plasticity and long-term potentiation in neurons.

Wound Healing: PIP3 has been shown to enhance wound healing by promoting cell migration and proliferation.

Drug Delivery: PIP3 is being explored for its potential in enhancing the delivery of nanoparticles and other therapeutic agents to target cells.

Mechanism of Action

PIP3 exerts its effects by serving as a docking site for proteins with pleckstrin homology (PH) domains, such as Akt. Upon binding to PIP3, Akt is recruited to the plasma membrane, where it is phosphorylated and activated by phosphoinositide-dependent kinase-1 (PDK1). Activated Akt then phosphorylates various downstream targets involved in cell growth, survival, and metabolism .

Comparison with Similar Compounds

PIP3 is part of a family of phosphoinositides that includes other compounds such as phosphatidylinositol (4,5)-bisphosphate (PIP2) and phosphatidylinositol (3,4)-bisphosphate (PIP2). While these compounds share structural similarities, they differ in their phosphorylation states and specific roles in cellular signaling:

PIP2: Precursor to PIP3, involved in various signaling pathways.

PIP2: Product of PIP3 dephosphorylation, involved in different signaling processes.

PIP3 is unique in its ability to activate the PI3K/Akt pathway, making it a critical regulator of cell growth and survival.

Properties

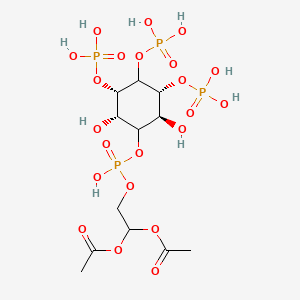

Molecular Formula |

C12H24O22P4 |

|---|---|

Molecular Weight |

644.20 g/mol |

IUPAC Name |

[1-acetyloxy-2-[[(2S,3S,5R,6S)-2,6-dihydroxy-3,4,5-triphosphonooxycyclohexyl]oxy-hydroxyphosphoryl]oxyethyl] acetate |

InChI |

InChI=1S/C12H24O22P4/c1-4(13)29-6(30-5(2)14)3-28-38(26,27)34-9-7(15)10(31-35(17,18)19)12(33-37(23,24)25)11(8(9)16)32-36(20,21)22/h6-12,15-16H,3H2,1-2H3,(H,26,27)(H2,17,18,19)(H2,20,21,22)(H2,23,24,25)/t7-,8-,9?,10-,11+,12?/m0/s1 |

InChI Key |

RQQIRMLGKSPXSE-WIPMOJCBSA-N |

Isomeric SMILES |

CC(=O)OC(COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)OC(=O)C |

Canonical SMILES |

CC(=O)OC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)OC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1-carbamimidoyl-2,5-dihydropyrrol-3-yl)ethyl]-6-hydroxy-1-[2-[(2-hydroxy-3-phenylpropanoyl)amino]-3-phenylpropanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide](/img/structure/B10852605.png)

![2-hydroxy-3-(1-hydroxy-4b,7,7,10a-tetramethyl-1,3,4,4a,5,6,6a,8,9,10,10b,11,12,12a-tetradecahydronaphtho[2,1-f]isochromen-3-yl)-2H-furan-5-one](/img/structure/B10852665.png)